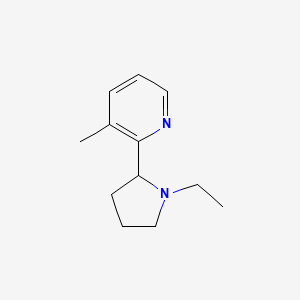
(4-(Furan-2-yl)thiazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Furan-2-yl)thiazol-2-yl)methanol is a heterocyclic compound that features both a furan and a thiazole ring. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of both furan and thiazole moieties in a single compound makes it a subject of interest in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Furan-2-yl)thiazol-2-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the furan moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The furan ring can be introduced through various methods, including the reaction of furfural with thiosemicarbazide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Furan-2-yl)thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield furan-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the furan or thiazole rings .
Aplicaciones Científicas De Investigación
(4-(Furan-2-yl)thiazol-2-yl)methanol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (4-(Furan-2-yl)thiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- Furan-2-carboxylic acid
- Thiazole-2-carboxylic acid
- (4-(Furan-2-yl)thiazol-2-yl)amine
Uniqueness
(4-(Furan-2-yl)thiazol-2-yl)methanol is unique due to the presence of both furan and thiazole rings in its structure. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings .
Propiedades
Fórmula molecular |
C8H7NO2S |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
[4-(furan-2-yl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C8H7NO2S/c10-4-8-9-6(5-12-8)7-2-1-3-11-7/h1-3,5,10H,4H2 |
Clave InChI |
GRGYXMSFADIEMC-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CSC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


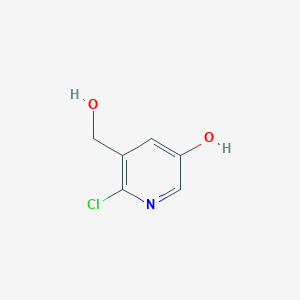

![2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11810687.png)
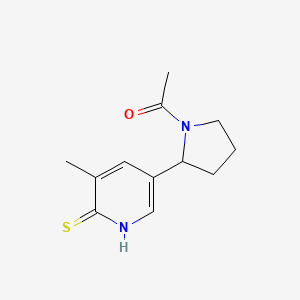
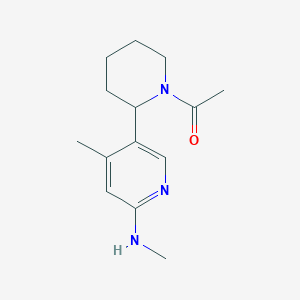





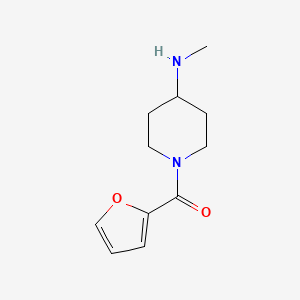
![2-Bromo-N-methylbenzo[d]thiazol-6-amine](/img/structure/B11810734.png)

